1'-Ethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}-1,4'-bipiperidine
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Overview
Description
1’-Ethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}-1,4’-bipiperidine is a complex organic compound featuring a bipiperidine core with an ethyl group and a trifluoromethyl-substituted pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Ethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}-1,4’-bipiperidine typically involves multiple steps:
Formation of the Pyrimidine Moiety: The trifluoromethyl-substituted pyrimidine can be synthesized through a series of reactions starting from readily available precursors.
Coupling with Bipiperidine: The pyrimidine moiety is then coupled with the bipiperidine core through an etherification reaction. This step typically involves the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1’-Ethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine moiety or the bipiperidine core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
1’-Ethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}-1,4’-bipiperidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1’-Ethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}-1,4’-bipiperidine exerts its effects is likely related to its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can involve hydrogen bonding, hydrophobic interactions, or other molecular forces.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound also features a trifluoromethyl group and is used in various chemical syntheses.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Another compound with a similar structural motif, used in materials science.
Uniqueness
1’-Ethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}-1,4’-bipiperidine is unique due to its combination of a bipiperidine core and a trifluoromethyl-substituted pyrimidine moiety. This combination imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C17H25F3N4O |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[1-(1-ethylpiperidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H25F3N4O/c1-2-23-9-4-13(5-10-23)24-11-6-14(7-12-24)25-16-21-8-3-15(22-16)17(18,19)20/h3,8,13-14H,2,4-7,9-12H2,1H3 |
InChI Key |
RCIZITWROKODIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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